

Ethyl 2-isothiocyanatopropanoate: A Technical Overview of its Molecular Structure and Stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-isothiocyanatopropanoate*

Cat. No.: *B1295437*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure, stereochemistry, and physicochemical properties of **Ethyl 2-isothiocyanatopropanoate**. The information is compiled from publicly available data and theoretical chemical principles, offering a foundational understanding for its application in research and development.

Molecular Structure and Properties

Ethyl 2-isothiocyanatopropanoate is a chiral organic compound featuring an ethyl ester, a propanoate backbone, and a reactive isothiocyanate functional group. The presence of these distinct moieties imparts a unique combination of chemical reactivity and physical properties.

Physicochemical Data

A summary of the key physicochemical properties for **Ethyl 2-isothiocyanatopropanoate** is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₆ H ₉ NO ₂ S	[NIST][1][2]
Molecular Weight	159.206 g/mol	[NIST][1][2]
CAS Registry Number	39574-16-8	[NIST][1][2]
IUPAC Name	ethyl 2- isothiocyanatopropanoate	[Fisher Scientific][3]
Synonyms	2-Isothiocyanato-propionic acid ethyl ester	[NIST][1][2]
InChI	InChI=1S/C6H9NO2S/c1-3-9- 6(8)5(2)7-4-10/h5H,3H2,1-2H3	[NIST][1][2]
InChIKey	ALJGYASQFZQQJX- UHFFFAOYSA-N	[NIST][1][2]
SMILES	CCOC(=O)C(C)N=C=S	[PubChem][4]

Stereochemistry

A critical feature of **Ethyl 2-isothiocyanatopropanoate** is the presence of a chiral center at the second carbon atom (C2) of the propanoate chain. This chirality gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The specific stereoisomer can significantly influence its biological activity and interaction with other chiral molecules, a crucial consideration in drug design and development. The absolute configuration of a given sample would need to be determined experimentally using techniques such as chiral chromatography or polarimetry.

Caption: 2D representation of the molecular structure of **Ethyl 2-isothiocyanatopropanoate**, highlighting the chiral center (C*).

Spectroscopic Data

Detailed experimental spectroscopic data for **Ethyl 2-isothiocyanatopropanoate** is limited in publicly accessible literature. However, based on its functional groups, the expected spectroscopic features can be predicted.

Infrared (IR) Spectroscopy

The NIST Chemistry WebBook indicates the availability of a gas-phase IR spectrum for this compound.[1][5] The spectrum is expected to show characteristic absorption bands for the key functional groups:

Functional Group	Expected Wavenumber (cm ⁻¹)	Description
Isothiocyanate (-N=C=S)	2000-2200 (strong, sharp)	Asymmetric stretch
Ester Carbonyl (C=O)	1735-1750 (strong)	Stretch
C-O Stretch (Ester)	1000-1300 (strong)	Stretch
C-H Stretch (Alkyl)	2850-3000	Stretch

Mass Spectrometry

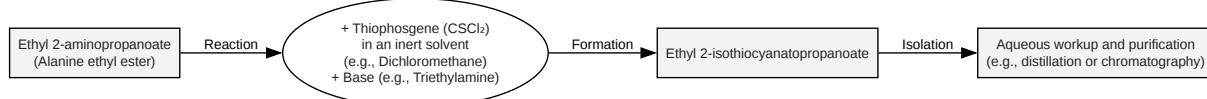
An electron ionization mass spectrum is available in the NIST database.[2][6] The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage of the propanoate chain. The molecular ion peak (M⁺) would be expected at m/z = 159.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data was not found in the searched literature, a theoretical prediction of the ¹H and ¹³C NMR spectra can be made based on the molecular structure.

¹H NMR (Predicted):

Protons	Chemical Shift (ppm)	Multiplicity	Integration
-O-CH ₂ -CH ₃ (ethyl)	~1.2	Triplet	3H
-CH(NCS)-CH ₃ (propanoate)	~1.5	Doublet	3H
-O-CH ₂ -CH ₃ (ethyl)	~4.1	Quartet	2H
-CH(NCS)-CH ₃ (propanoate)	~4.3	Quartet	1H


¹³C NMR (Predicted):

Carbon Atom	Chemical Shift (ppm)
-O-CH ₂ -CH ₃ (ethyl)	~14
-CH(NCS)-CH ₃ (propanoate)	~18
-O-CH ₂ -CH ₃ (ethyl)	~61
-CH(NCS)-CH ₃ (propanoate)	~60
-N=C=S (isothiocyanate)	~130
-C=O (ester)	~170

Synthesis

A specific, detailed experimental protocol for the synthesis of **Ethyl 2-isothiocyanatopropanoate** is not readily available in the reviewed literature. However, a general and plausible synthetic approach would involve the reaction of ethyl 2-aminopropanoate (the ethyl ester of alanine) with a thiocarbonylating agent. A common reagent for this transformation is thiophosgene (CSCl₂).

The proposed synthesis workflow is as follows:

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **Ethyl 2-isothiocyanatopropanoate**.

This reaction should be carried out under anhydrous conditions in an inert solvent, such as dichloromethane, and in the presence of a base, like triethylamine, to neutralize the HCl byproduct. The reaction progress would typically be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product would be isolated and purified using standard laboratory procedures such as extraction, washing, drying, and distillation or column chromatography.

Conclusion

Ethyl 2-isothiocyanatopropanoate is a chiral molecule with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This guide provides a summary of its known properties and a theoretical framework for its spectroscopic characterization and synthesis. Further experimental investigation is required to fully elucidate its chemical and biological properties, especially concerning the distinct activities of its (R)- and (S)-enantiomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]

- 4. beilstein-journals.org [beilstein-journals.org]
- 5. rsc.org [rsc.org]
- 6. Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone [mdpi.com]
- To cite this document: BenchChem. [Ethyl 2-isothiocyanatopropanoate: A Technical Overview of its Molecular Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295437#molecular-structure-and-stereochemistry-of-ethyl-2-isothiocyanatopropanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com